molecular formula C18H12BrNO2S B8665479 9-benzenesulfonyl-1-bromo-9H-carbazole

9-benzenesulfonyl-1-bromo-9H-carbazole

Cat. No. B8665479
M. Wt: 386.3 g/mol
InChI Key: NSOKYWLNGHYBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-benzenesulfonyl-1-bromo-9H-carbazole is a useful research compound. Its molecular formula is C18H12BrNO2S and its molecular weight is 386.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-benzenesulfonyl-1-bromo-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-benzenesulfonyl-1-bromo-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

9-benzenesulfonyl-1-bromo-9H-carbazole

Molecular Formula

C18H12BrNO2S

Molecular Weight

386.3 g/mol

IUPAC Name

9-(benzenesulfonyl)-1-bromocarbazole

InChI

InChI=1S/C18H12BrNO2S/c19-16-11-6-10-15-14-9-4-5-12-17(14)20(18(15)16)23(21,22)13-7-2-1-3-8-13/h1-12H

InChI Key

NSOKYWLNGHYBOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C2C(=CC=C4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

19.6 g (80 mmol) of 1-bromocarbazole are initially introduced in 1000 ml of THF, and 8.9 g (223.3 mmol) of NaH (60% in oil) are added at 0° C. 24 g (80 mmol) of 2-iodobenzenesulfonyl chloride are subsequently added to the mixture, which is then stirred at 40° C. for 12 h. The organic phase is dried over MgSO4, and the solvent is removed in vacuo. The residue is recrystallised from acetone and finally sublimed in a high vacuum. Yield: 29 g (574 mmol), 72% of theory, purity according to HPLC 99.9%.
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three

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